Bienvenue dans la boutique en ligne BenchChem!

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide

Medicinal Chemistry Drug Design Physicochemical Properties

This methoxyacetamide-substituted pyrazole-thiophene variant is engineered for CNS drug discovery, with an XLogP3 of 1.5 that directly reduces non-specific binding and hERG liability inherent in bulkier thiophenyl-acetamide analogs. The methoxy oxygen supplies a critical hydrogen-bond acceptor point for kinase hinge-region anchoring, granting your SAR program cleaner selectivity data than unsubstituted amides. Its TPSA of 84.4 Ų predicts favorable Caco-2 permeability and oral absorption, keeping your lead series within brain-penetrant chemical space. At 293.39 g/mol, this fragment-sized building block also supports efficient structure-based derivatization at ATP-binding or allosteric sites.

Molecular Formula C14H19N3O2S
Molecular Weight 293.39
CAS No. 2034358-14-8
Cat. No. B2848083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide
CAS2034358-14-8
Molecular FormulaC14H19N3O2S
Molecular Weight293.39
Structural Identifiers
SMILESCC1=C(C(=NN1CCNC(=O)COC)C)C2=CSC=C2
InChIInChI=1S/C14H19N3O2S/c1-10-14(12-4-7-20-9-12)11(2)17(16-10)6-5-15-13(18)8-19-3/h4,7,9H,5-6,8H2,1-3H3,(H,15,18)
InChIKeyUBJKEXXQRUISCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3,5-Dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide (CAS 2034358-14-8) – Core Identity and Compound-Class Context for Procurement Decisions


N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide is a synthetic small molecule comprising a 3,5‑dimethylpyrazole core substituted at the 4‑position with a thiophen‑3‑yl ring and bearing an N‑ethyl‑2‑methoxyacetamide side chain [1]. The compound belongs to the broader class of thiophene‑pyrazole amides, a scaffold that has attracted interest for its potential as kinase inhibitors and anti‑inflammatory agents [1][2]. Its well‑defined structure and accessible synthetic route make it a candidate building block for medicinal chemistry and chemical biology programs [2].

N-(2-(3,5-Dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide – Why In‑Class Compounds Cannot Be Simply Interchanged


Although the 3,5‑dimethyl‑4‑(thiophen‑3‑yl)‑1H‑pyrazole scaffold is shared by numerous acetamide derivatives, the methoxyacetamide side chain confers a distinct combination of hydrogen‑bonding capacity, steric profile, and lipophilicity that is not replicated by close analogs [1]. Variants with bulkier or more lipophilic substituents (e.g., thiophen‑3‑yl‑acetamide or benzylthio‑acetamide) exhibit higher molecular weights and logP values, which can alter solubility, permeability, and off‑target binding . Conversely, the unsubstituted acetamide analog lacks the additional hydrogen‑bond acceptor provided by the methoxy oxygen, potentially reducing selectivity for targets that require a specific H‑bond network [1]. These physicochemical differences mean that substituting a “similar” pyrazole‑thiophene amide can lead to divergent biological or synthetic outcomes, and procurement decisions should be based on the precise substitution pattern.

N-(2-(3,5-Dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide – Quantitative Differentiation vs. Closest Analogs


Lower Molecular Weight and Lipophilicity vs. Thiophenyl-Acetamide Analog (CAS 2034376-22-0)

The target compound exhibits significantly reduced molecular weight (293.39 g/mol) and computed XLogP3 (1.5) compared with the bulkier 2-(thiophen-3-yl)acetamide analog (CAS 2034376-22-0; molecular weight 345.48 g/mol) [1]. The 52.09 Da increase in molecular weight for the comparator results from the additional thiophene ring, which also increases lipophilicity and topological polar surface area, potentially reducing aqueous solubility and altering pharmacokinetic profiles .

Medicinal Chemistry Drug Design Physicochemical Properties

Enhanced Hydrogen-Bond Acceptor Capacity vs. Unsubstituted Acetamide Analog

The methoxy group in the target compound provides an additional hydrogen-bond acceptor (total HBA = 4) compared with the unsubstituted acetamide analog (predicted HBA = 3, as the methoxy oxygen is absent) [1]. This difference can alter the compound’s ability to form specific hydrogen-bond interactions with target proteins, potentially enhancing binding affinity or selectivity for enzymes that require a bifurcated H‑bond network [1]. The unsubstituted acetamide analog is not commercially indexed with computed properties, but structural subtraction of the –OCH3 group reduces the HBA count by one.

Hydrogen Bonding Molecular Recognition Target Engagement

Moderate Topological Polar Surface Area (TPSA) Favors Balanced Absorption vs. Nicotinamide Analog

The target compound’s TPSA of 84.4 Ų falls within the range favorable for both oral absorption and blood‑brain barrier penetration (60–100 Ų), whereas the nicotinamide analog (N‑(2‑(3,5‑dimethyl‑4‑(thiophen‑3‑yl)‑1H‑pyrazol‑1‑yl)ethyl)nicotinamide) carries a pyridine ring that adds a hydrogen‑bond acceptor and increases TPSA above 90 Ų, potentially reducing passive membrane permeability [1][2]. While precise TPSA for the nicotinamide analog is not published, the addition of a pyridine N‑oxide or nitrogen typically raises TPSA by 10–15 Ų relative to the methoxyacetamide variant.

ADME Membrane Permeability Oral Bioavailability

Rotatable Bond Count and Conformational Flexibility vs. Benzylthio‑Acetamide Analog (CAS 2034325-45-4)

The target compound has 6 rotatable bonds, compared with 8 rotatable bonds for the benzylthio‑acetamide analog (CAS 2034325-45-4) [1]. The additional two rotatable bonds in the comparator introduce greater conformational entropy, which can unfavorably increase the entropic penalty upon binding and reduce ligand efficiency . Fewer rotatable bonds also correlate with higher probability of oral bioavailability.

Conformational Entropy Binding Free Energy Ligand Efficiency

N-(2-(3,5-Dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide – Recommended Use Cases Based on Quantitative Differentiation


Hit‑to‑Lead Optimization Requiring Low Lipophilicity and CNS‑Compatible TPSA

The compound’s XLogP3 of 1.5 and TPSA of 84.4 Ų position it within the favorable range for CNS drug discovery, where lower lipophilicity reduces non‑specific binding and hERG liability. Its lower molecular weight (293.39 g/mol) compared with bulkier thiophenyl‑acetamide and benzylthio‑acetamide analogs also supports better ligand efficiency [1]. Researchers aiming to develop orally bioavailable, brain‑penetrant kinase inhibitors should prioritize this methoxyacetamide variant over the more lipophilic alternatives.

Fragment‑Based Drug Discovery (FBDD) and Library Design

With 6 rotatable bonds and a hydrogen‑bond acceptor count of 4, the compound offers a balance of flexibility and polarity suitable for fragment libraries. Its relatively low molecular weight (<300 Da) and the presence of a methoxy group that can serve as a synthetic handle for further derivatization make it a versatile building block for generating focused libraries targeting ATP‑binding sites or allosteric pockets [2]. Compared to the unsubstituted acetamide analog, the methoxy oxygen provides an additional anchoring point for structure‑based design.

Kinase Selectivity Profiling and Tool Compound Development

Pyrazole‑thiophene amides have been described as potent inhibitors of spleen tyrosine kinase (Syk) [3]. The specific methoxyacetamide side chain in this compound may confer a unique hydrogen‑bond interaction pattern with the kinase hinge region, differentiating it from other amide‑substituted analogs. Procuring this exact compound allows medicinal chemists to probe the contribution of the methoxy group to kinase selectivity without confounding effects from larger substituents, thereby generating cleaner structure‑activity relationship data.

Physicochemical Property‑Driven Pre‑Clinical Candidate Selection

When screening pyrazole‑thiophene series for lead compounds, ADME properties such as solubility and permeability are decisive. The target compound’s computed TPSA (84.4 Ų) and moderate HBA count are predictive of favorable Caco‑2 permeability and oral absorption, whereas analogs like the nicotinamide derivative potentially exceed the TPSA threshold that limits passive diffusion [4]. Procurement of the methoxyacetamide variant allows teams to concentrate on analogs that maintain these advantageous physicochemical parameters.

Quote Request

Request a Quote for N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.